AVE-0118

Beschreibung

Eigenschaften

CAS-Nummer |

498577-53-0 |

|---|---|

Molekularformel |

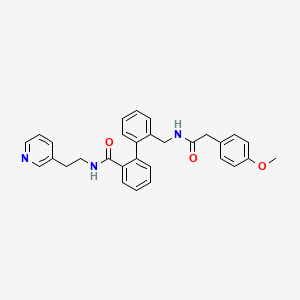

C30H29N3O3 |

Molekulargewicht |

479.6 g/mol |

IUPAC-Name |

2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]-N-(2-pyridin-3-ylethyl)benzamide |

InChI |

InChI=1S/C30H29N3O3/c1-36-25-14-12-22(13-15-25)19-29(34)33-21-24-8-2-3-9-26(24)27-10-4-5-11-28(27)30(35)32-18-16-23-7-6-17-31-20-23/h2-15,17,20H,16,18-19,21H2,1H3,(H,32,35)(H,33,34) |

InChI-Schlüssel |

CHDSRMIDIQABTP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CN=CC=C4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AVE 0118 AVE-0118 AVE0118 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

AVE-0118 chemical structure and properties

An In-depth Technical Guide to AVE-0118: Chemical Structure, Properties, and Pharmacological Activity

Introduction

This compound is a multi-channel ion channel blocker that has been investigated for its therapeutic potential in cardiovascular diseases, particularly atrial fibrillation, and more recently, for the treatment of obstructive sleep apnea (B1277953) (OSA). Its primary mechanism involves the modulation of potassium and sodium channels, leading to distinct electrophysiological effects in different tissues. This guide provides a comprehensive overview of its chemical characteristics, pharmacological profile, and the experimental methodologies used to elucidate its function.

Chemical Structure and Properties

This compound is a complex synthetic molecule. Its identity and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2'-((2-(4-methoxyphenyl)acetamido)methyl)-N-(2-(pyridin-3-yl)ethyl)-[1,1'-biphenyl]-2-carboxamide | [1] |

| Alternate IUPAC Name | 2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]-N-(2-pyridin-3-ylethyl)benzamide | [2] |

| CAS Number | 498577-53-0 | [1][2] |

| Molecular Formula | C₃₀H₂₉N₃O₃ | [1][2] |

| Molecular Weight | 479.58 g/mol | [1] |

| Synonyms | AVE0118, AVE 0118 | [1][2] |

Pharmacological Properties and Mechanism of Action

This compound exhibits a complex pharmacological profile by targeting multiple ion channels. Its effects are most pronounced in cardiac tissue and the upper airway, making it a molecule of interest for distinct therapeutic applications.

Cardiovascular Effects: Atrial Fibrillation

In the context of cardiology, this compound is recognized as an atrial-selective antiarrhythmic agent.[3] Its primary mechanism involves the blockade of several potassium channels and a notable effect on sodium channels, which collectively contribute to the prolongation of the atrial effective refractory period (ERP) without significantly affecting ventricular repolarization.[1][3] This atrial-selective action is considered a key advantage, potentially reducing the risk of proarrhythmic ventricular effects like Torsades de Pointes.[4]

The primary ion channel targets of this compound are summarized in the table below.

Table 2: Ion Channel Inhibition Profile of this compound

| Ion Channel Target | Current | IC₅₀ Value | Reference |

| Kv1.5 | IKur (ultrarapid delayed rectifier) | 1.1 µM - 6.2 µM | [3][5] |

| Kv4.3 | Ito (transient outward) | 3.4 µM | [3] |

| Kir3.4 | IKAch (acetylcholine-sensitive) | 4.5 µM | [3] |

| hERG (KCNH2) | IKr (rapid delayed rectifier) | 8.4 µM - 10 µM | [3][5] |

| Nav1.5 | INa (fast sodium current) | Reduces peak current by ~37% at 10 µM | [6] |

The inhibition of atrial-specific potassium channels like Kv1.5 (IKur) and the modulation of the sodium channel current (INa) are believed to be the principal contributors to its ability to prolong atrial ERP and suppress atrial fibrillation.[1][6]

Respiratory Effects: Obstructive Sleep Apnea

This compound has been explored as a novel treatment for obstructive sleep apnea (OSA).[7] The therapeutic principle is based on sensitizing mechanoreceptors located on the surface of the upper airway (UA).[8] By blocking specific potassium channels in these sensory neurons, this compound is thought to increase their excitability. This heightened sensitivity enhances the negative pressure reflex (NPR), an important physiological response where the UA dilator muscles (like the genioglossus) contract to maintain airway patency when negative pressure is generated during inspiration.[8] Topical administration to the nasal passages has been shown to be effective in animal models.[8]

Experimental Protocols

The pharmacological properties of this compound have been characterized through various in vivo and in vitro experiments.

In Vivo Safety Assessment in a Rabbit Model of Congestive Heart Failure (CHF)

This experiment was designed to evaluate the cardiac safety profile of this compound in the presence of CHF, a condition known to increase the risk of drug-induced arrhythmias.[4]

-

Objective: To assess the effect of this compound on the QTc interval and arrhythmogenesis in healthy vs. CHF rabbits.

-

Animal Model: New Zealand white rabbits.

-

CHF Induction: Chronic rapid right ventricular pacing (330-380 bpm) was maintained for 30 days to induce congestive heart failure.

-

Drug Administration:

-

This compound was administered intravenously at a dose of 1 mg/kg.

-

Control drugs included dofetilide (B1670870) (0.02 mg/kg) and terfenadine (B1681261) (2 mg/kg), known IKr blockers.

-

-

Data Collection: A six-lead electrocardiogram (ECG) was continuously recorded for 30 minutes following the administration of each drug, both at baseline and after the induction of CHF.

-

Key Findings: Unlike dofetilide and terfenadine, which significantly prolonged the QTc interval and caused arrhythmias in the CHF state, this compound did not cause QTc prolongation or arrhythmias, demonstrating a superior safety profile in this model.[4]

In Vivo Efficacy in a Pig Model of Obstructive Sleep Apnea

This study investigated the potential of this compound to prevent upper airway collapse by modulating mechanoreceptor sensitivity.[8]

-

Objective: To determine if topical this compound could sensitize the negative pressure reflex and inhibit UA collapse.

-

Animal Model: Anesthetized, spontaneously breathing pigs.

-

Experimental Setup: A model of UA collapsibility was established where the application of negative pressure to the airway induced collapse, identified by changes in tracheal pressure and airflow.

-

Drug Administration: this compound was administered topically to the upper airway via the nostrils at doses of 1, 3, and 10 mg per nostril. A vehicle solution was used as a control.

-

Measurements:

-

The threshold of the negative pressure reflex was determined by measuring the negative pressure required to activate the genioglossus muscle.

-

UA collapsibility was assessed by determining the negative pressure at which the airway collapsed.

-

-

Key Findings: this compound produced a dose-dependent sensitization of the NPR, allowing the genioglossus muscle to activate at less negative pressures. A 10 mg dose was able to prevent UA collapse against negative pressures of -150 mbar for over 4 hours. The effect was abolished by topical lidocaine, confirming a mechanism involving local sensory nerves.[8]

In Vitro Electrophysiological Analysis of Cardiac Ion Channels

These experiments aimed to dissect the specific effects of this compound on atrial and ventricular action potentials and sodium channel currents.[6]

-

Objective: To characterize the effects of this compound on action potential parameters in atrial and ventricular tissue and on the SCN5A sodium channel.

-

Method 1: Action Potential Recording:

-

Preparation: Isolated canine atrial (pectinate muscle) and ventricular tissues.

-

Technique: Standard microelectrode techniques were used to impale cardiac cells and record action potentials.

-

Parameters Measured: Action Potential Duration (APD), Effective Refractory Period (ERP), and maximum upstroke velocity (Vmax).

-

-

Method 2: Voltage-Clamp on SCN5A Channels:

-

Preparation: Human Embryonic Kidney (HEK-293) cells stably expressing the human SCN5A sodium channel.

-

Technique: Whole-cell patch-clamp technique was used to measure the sodium current (INa).

-

Protocol: A series of voltage steps were applied to measure the peak current amplitude and the voltage-dependence of steady-state inactivation.

-

-

Key Findings: this compound prolonged ERP in atrial tissue without significantly changing APD, an effect known as post-repolarization refractoriness.[6] It also reduced the peak sodium current and shifted the inactivation curve to more negative potentials, thereby reducing sodium channel availability, which contributes to its atrial-selective effects.[6]

Conclusion

This compound is a pharmacologically complex molecule with significant potential as both an atrial-selective antiarrhythmic and a novel topical treatment for obstructive sleep apnea. Its mechanism, centered on the modulation of multiple ion channels, provides a unique therapeutic profile. The detailed experimental protocols outlined above have been crucial in defining its effects and demonstrating its potential safety and efficacy in preclinical models. Further research is necessary to translate these findings into clinical applications for patients with atrial fibrillation and sleep-disordered breathing.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | C30H29N3O3 | CID 9811357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Safety of the novel atrial-selective K+-channel blocker AVE0118 in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sensitization of Upper Airway Mechanoreceptors as a New Pharmacologic Principle to Treat Obstructive Sleep Apnea: Investigations with AVE0118 in Anesthetized Pigs - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Ion Channel Selectivity Profile of AVE-0118: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE-0118 is a pharmacological agent that has garnered significant interest for its potential therapeutic applications, primarily in the fields of cardiology and sleep medicine. Its mechanism of action is rooted in the modulation of various ion channels, leading to alterations in cellular excitability. This technical guide provides a comprehensive overview of the ion channel selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its effects on key signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential and safety profile of this compound.

Quantitative Ion Channel Selectivity Profile

The interaction of this compound with a range of ion channels has been characterized using various electrophysiological techniques. The following tables summarize the quantitative data, providing a clear comparison of its potency across different channel subtypes.

Table 1: Inhibitory Potency (IC50) of this compound on Key Ion Channels

| Ion Channel | Current | Species/Expression System | IC50 (µM) | Reference |

| Kv1.5 | IKur | Human (CHO cells) | 1.1 | [1][2] |

| Kv1.5 | IKur | Pig | 5.4 ± 0.7 | [2] |

| Kv1.5 | IKur | Human (Xenopus oocytes) | 6.2 ± 0.4 | [2] |

| Kv4.3/KChIP2.2 | Ito | Human (CHO cells) | 3.4 ± 0.5 | [1][2] |

| KCNK3 | TASK-1 | Xenopus oocytes | 0.603 | [3] |

| hERG | IKr | Human (CHO cells) | ~10 | [2] |

| KCNJ3/KCNJ5 | IK,ACh | Pig (atrial myocytes) | 4.5 ± 1.6 | [1][2] |

Note: IC50 values can vary depending on the experimental conditions and expression system used.

Table 2: Effects of this compound on Other Ion Channels

| Ion Channel | Current | Effect | Concentration | Species/Expression System | Reference |

| SCN5A | INa | Reduced peak current by 36.5 ± 6.6% | 10 µM | Human (HEK293 cells) | [4] |

| SCN5A | INa | Shifted half-inactivation voltage (V0.5) from -89.9 ± 0.5 mV to -96.0 ± 0.9 mV | 10 µM | Human (HEK293 cells) | [4] |

| KCNQ1/KCNE1 | IKs | 10 ± 3% inhibition | 10 µM | Guinea pig (ventricular myocytes) | [2] |

| KATP | IKATP | 28 ± 7% inhibition | 10 µM | Guinea pig (ventricular myocytes) | [2] |

| L-type Ca2+ | ICa,L | 22 ± 13% inhibition | 10 µM | Pig (atrial myocytes) | [2] |

| Kir2.x | IK1 | Little effect | 10 µM | - | [5] |

Experimental Protocols

The data presented in this guide were primarily obtained through patch-clamp electrophysiology and two-electrode voltage clamp techniques. These methods allow for the direct measurement of ion channel activity and the characterization of pharmacological modulation.

Whole-Cell Patch Clamp

The whole-cell patch-clamp technique is a gold-standard method for recording the electrical activity of entire cells.[6][7][8]

-

Cell Preparation: Experiments are typically performed on isolated primary cells (e.g., atrial or ventricular myocytes) or on cultured cell lines (e.g., CHO, HEK293) stably expressing the ion channel of interest.[2][4]

-

Pipette and Solutions: Borosilicate glass micropipettes with a resistance of 3-7 MΩ are filled with an intracellular solution containing a potassium salt (e.g., K-Gluconate) and other components to mimic the intracellular environment. The extracellular solution (artificial cerebrospinal fluid or similar) is continuously perfused over the cells.[9]

-

Giga-seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal ( >1 GΩ).[9]

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[7]

-

Voltage-Clamp Mode: The membrane potential is held constant at a specific voltage (holding potential), and voltage steps (test potentials) are applied to elicit ion channel currents. The amplifier measures the current required to maintain the clamped voltage.

-

For Kv1.5 (IKur): A typical protocol involves a holding potential of around -80 mV, followed by depolarizing steps to various test potentials (e.g., -40 mV to +60 mV) to activate the channels.[10]

-

For SCN5A (INa): Due to rapid inactivation, a more negative holding potential (e.g., -120 mV) is used. Test pulses are applied in increments to potentials between -90 mV and +30 mV. To assess steady-state inactivation, a series of conditioning pre-pulses of varying voltages are applied before a test pulse.[4]

-

-

Data Acquisition and Analysis: Currents are recorded, filtered, and digitized. Dose-response curves are generated by applying increasing concentrations of this compound and measuring the resulting inhibition of the target current. IC50 values are then calculated by fitting the data to a Hill equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is particularly useful for studying ion channels that are heterologously expressed in Xenopus laevis oocytes.[11][12][13]

-

Oocyte Preparation and cRNA Injection: Oocytes are harvested and injected with cRNA encoding the ion channel of interest (e.g., TASK-1).[14] The oocytes are then incubated to allow for protein expression.

-

Electrode Impalement: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a desired level.[11]

-

Voltage-Clamp Protocol: A holding potential (e.g., -60 mV or -80 mV) is established. Rectangular voltage pulses are applied to elicit ion channel currents. For TASK-1, which is a "leak" channel, the current is often measured during a voltage ramp or at a steady holding potential.[11]

-

Drug Application and Data Analysis: The oocyte is perfused with solutions containing different concentrations of this compound. The resulting changes in current are measured, and IC50 values are determined as described for the patch-clamp technique.

Signaling Pathways and Mechanisms of Action

This compound exerts its physiological effects through the direct modulation of ion channels, which in turn alters cellular electrical signaling.

Cardiac Electrophysiology: Atrial Fibrillation

In the context of atrial fibrillation, this compound's primary targets are the potassium channels responsible for atrial repolarization, particularly IKur (Kv1.5), and the sodium channel INa (SCN5A).[2][4] By inhibiting these channels, this compound prolongs the atrial action potential duration and the effective refractory period, which can help to terminate and prevent arrhythmic episodes.

Obstructive Sleep Apnea (OSA)

In the context of obstructive sleep apnea, this compound is proposed to act on mechanoreceptors in the upper airway.[4][15] The inhibition of potassium channels, particularly TASK-1, in these sensory neurons is thought to increase their excitability.[5][14] This sensitization of mechanoreceptors to negative pressure during inspiration leads to a more robust reflex activation of upper airway dilator muscles, such as the genioglossus, thereby preventing airway collapse.

Conclusion

This compound exhibits a complex ion channel selectivity profile, acting as a multi-channel blocker with a preference for certain potassium and sodium channels. Its inhibitory actions on IKur, Ito, IK,ACh, TASK-1, and INa provide a mechanistic basis for its observed therapeutic effects in preclinical models of atrial fibrillation and obstructive sleep apnea. The quantitative data and experimental methodologies outlined in this guide offer a foundational understanding for further research and development of this compound and related compounds. A thorough comprehension of its interactions with various ion channels is crucial for optimizing its therapeutic potential while minimizing off-target effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of the atrial antiarrhythmic drug AVE0118 on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Whole Cell Patch Clamp Protocol [protocols.io]

- 7. scientifica.uk.com [scientifica.uk.com]

- 8. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. sophion.com [sophion.com]

- 11. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 13. researchgate.net [researchgate.net]

- 14. Kiper AK et al. (2015), Kv1.5 blockers preferentially inhibit TASK-1 ch... - Paper [xenbase.org]

- 15. Pathology-specific effects of the IKur/Ito/IK,ACh blocker AVE0118 on ion channels in human chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Discovery and Synthesis of AVE-0118

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE-0118 is a multi-ion channel blocker investigated for its potential therapeutic applications, primarily in the field of cardiac electrophysiology. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound. It includes a summary of its effects on various ion channels, detailed experimental protocols for its evaluation, and a discussion of its mechanism of action. Visual diagrams are provided to illustrate key experimental workflows and the compound's impact on cardiac signaling pathways.

Discovery and Rationale

This compound, chemically known as N-(3-(diethylamino)propyl)-2,2-diphenylacetamide, emerged from research programs focused on the development of novel antiarrhythmic agents. The primary rationale for its development was to target ion channels predominantly expressed in the atria to achieve atrial-selective electrophysiological effects, thereby minimizing the risk of ventricular proarrhythmias, a significant side effect of many antiarrhythmic drugs.

While the specific lead compound and initial screening cascade for this compound are not extensively detailed in publicly available literature, its development was likely driven by the pursuit of blockers for potassium channels that are key determinants of the atrial action potential, such as the ultra-rapid delayed rectifier potassium current (IKur), encoded by the Kv1.5 channel.

Chemical Synthesis

A potential, generalized synthetic workflow is outlined below.

Pharmacological Profile and Mechanism of Action

This compound is a non-selective ion channel blocker with a complex pharmacological profile. Its primary mechanism of action involves the modulation of several key cardiac ion channels, leading to alterations in the electrophysiological properties of cardiac tissues, with a degree of atrial selectivity.

Effects on Ion Channels

This compound has been shown to inhibit multiple potassium and sodium channels. The inhibitory concentrations (IC50) for various channels are summarized in the table below.

| Ion Channel Current | Gene | Species | Cell Line | IC50 (µM) | Reference(s) |

| IKur | Kv1.5 | Human | CHO cells | 1.1 | [1] |

| IKur | Pig | - | Xenopus oocytes | 5.4 ± 0.7 | [2] |

| IKur | Human | - | Xenopus oocytes | 6.2 ± 0.4 | [2] |

| Ito | Kv4.3/KChIP2.2 | Human | CHO cells | 3.4 ± 0.5 | [2] |

| IK,ACh | - | Pig | Atrial myocytes | 4.5 ± 1.6 | [2] |

| IKr | hERG | Human | CHO cells | ~10 | [2] |

| INa | SCN5A | Human | HEK293 cells | Not determined (36.5% reduction at 10 µM) | [3] |

This compound's blockade of IKur and Ito contributes to the prolongation of the early phase of the atrial action potential. Its inhibition of the acetylcholine-activated potassium current (IK,ACh) is significant as this current is constitutively active in atrial fibrillation, and its blockade can contribute to the termination of the arrhythmia.[2] Furthermore, this compound has been shown to inhibit the cardiac sodium channel (INa), which can prolong the atrial effective refractory period (ERP) independently of action potential duration (APD) changes.[3]

Electrophysiological Effects

The multi-channel blocking properties of this compound translate into distinct electrophysiological effects in atrial and ventricular tissues.

| Parameter | Tissue | Species | Effect at 5-10 µM | Reference(s) |

| Effective Refractory Period (ERP) | Atria | Canine | Prolonged (p<0.001) | [3] |

| Action Potential Duration (APD70) | Atria (pectinate muscle) | Canine | No significant change | [3] |

| Action Potential Duration (APD70) | Atria (crista terminalis) | Canine | Abbreviated | [3] |

| Maximum Upstroke Velocity (Vmax) | Atria | Canine | Decreased by ~15% at 10 µM | [3] |

| Effective Refractory Period (ERP) | Ventricles | Canine | No significant change | [3] |

| Action Potential Duration (APD90) | Ventricles | Canine | No significant change | [3] |

| Maximum Upstroke Velocity (Vmax) | Ventricles | Canine | No significant change | [3] |

The prolongation of atrial ERP, without a corresponding increase in APD in healthy tissue, is a key finding and is attributed to the sodium channel blocking activity of this compound.[3] In the presence of acetylcholine, which mimics conditions of vagal stimulation that can promote atrial fibrillation, this compound prolongs both atrial APD and ERP.[3]

Experimental Protocols

The pharmacological characterization of this compound has been conducted using a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on specific ion channel currents in isolated cells.

Objective: To determine the inhibitory concentration (IC50) of this compound on Kv1.5 channels.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human Kv1.5.

Solutions:

-

Bath Solution (extracellular): (in mM) NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, D-glucose 10, HEPES 10, pH adjusted to 7.4 with NaOH.

-

Pipette Solution (intracellular): (in mM) KCl 130, MgCl2 1, MgATP 5, HEPES 10, EGTA 5, pH adjusted to 7.2 with KOH.

Procedure:

-

CHO cells expressing Kv1.5 are cultured on glass coverslips.

-

A coverslip is placed in a recording chamber on the stage of an inverted microscope and superfused with the bath solution.

-

Glass micropipettes with a resistance of 4-8 MΩ are filled with the pipette solution and advanced towards a cell.

-

A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by applying gentle suction to achieve the whole-cell configuration.

-

The cell is held at a holding potential of -80 mV.

-

To elicit Kv1.5 currents, depolarizing voltage steps are applied (e.g., to +60 mV for 2000 ms).

-

After recording baseline currents, the cells are superfused with increasing concentrations of this compound dissolved in the bath solution.

-

The steady-state current at the end of the depolarizing pulse is measured at each concentration.

-

The percentage of current inhibition is plotted against the drug concentration, and the IC50 is calculated by fitting the data to a Hill equation.

Canine Coronary-Perfused Right Atrial Preparation

This ex vivo model allows for the study of this compound's effects on the electrophysiological properties of intact atrial tissue.

Objective: To measure the effect of this compound on atrial effective refractory period (ERP) and action potential duration (APD).

Preparation:

-

Hearts are excised from anesthetized dogs.

-

The right atrium is dissected and the right coronary artery is cannulated for perfusion with Tyrode's solution.

Procedure:

-

The atrial preparation is mounted in a tissue bath and allowed to equilibrate for at least 30 minutes.

-

The tissue is stimulated at a constant cycle length (e.g., 500 ms) using bipolar electrodes.

-

Transmembrane action potentials are recorded using glass microelectrodes.

-

ERP is measured by introducing premature stimuli after a train of regular beats.

-

Baseline APD at 70% repolarization (APD70) and ERP are recorded.

-

This compound is added to the perfusate in a stepwise manner (e.g., 5 µM and 10 µM), with at least 20 minutes of equilibration at each concentration.

-

APD70 and ERP are re-measured in the presence of the drug.

-

Data are analyzed to determine the concentration-dependent effects of this compound.

Signaling Pathway Modulation

The primary signaling effect of this compound is the direct modulation of ion flux across the cardiac cell membrane. By blocking specific ion channels, it alters the transmembrane potential and the shape of the cardiac action potential. This direct action on ion channels is the principal mechanism through which this compound exerts its antiarrhythmic effects. There is limited evidence in the available literature to suggest that this compound significantly engages with intracellular protein kinase or calcium signaling pathways as a primary mechanism of action.

The diagram below illustrates the direct impact of this compound on key cardiac ion channels and the resulting electrophysiological consequences in atrial myocytes.

Conclusion

This compound is a multi-target ion channel blocker with a predominant effect on atrial electrophysiology. Its ability to prolong the atrial effective refractory period, in part through sodium channel blockade, without significantly affecting ventricular repolarization, highlights its potential as an atrial-selective antiarrhythmic agent. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for further research and development of compounds with similar mechanisms of action for the treatment of cardiac arrhythmias. Further investigation into its precise binding sites and the downstream consequences of its multi-channel effects will be crucial for a complete understanding of its pharmacological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of the atrial antiarrhythmic drug AVE0118 on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]

AVE-0118: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Executive Summary

AVE-0118 is an investigational antiarrhythmic agent that has demonstrated significant effects on atrial electrophysiology in preclinical studies. Its primary mechanism of action involves the blockade of multiple cardiac ion channels, leading to a prolongation of the atrial effective refractory period. This technical guide provides a comprehensive overview of the available pharmacodynamic data for this compound, including its mechanism of action, effects on cardiac ion channels, and its impact on atrial electrophysiology in various animal models. Detailed experimental protocols for key studies are also presented.

It is important to note that despite extensive literature searches, detailed quantitative pharmacokinetic data for this compound, such as Cmax, Tmax, AUC, and half-life, are not publicly available. One study mentions the existence of a "detailed preclinical pharmacokinetic study," but the specific data from this study has not been published. Therefore, a comprehensive summary of its pharmacokinetic profile cannot be provided at this time. This guide will focus on the robust body of pharmacodynamic research that has been conducted.

Pharmacodynamics of this compound

Mechanism of Action

This compound is a multi-ion channel blocker with a notable selectivity for atrial tissue.[1][2] Its primary mechanism of action involves the inhibition of several key potassium and sodium currents involved in the cardiac action potential.

The signaling pathway of this compound's action on cardiac ion channels is multifaceted. It primarily targets voltage-gated potassium channels, including the ultra-rapid delayed rectifier current (IKur), the transient outward current (Ito), and the acetylcholine-activated potassium current (IK,ACh).[1][2] More recent findings have also highlighted its inhibitory effect on the cardiac sodium current (INa).[2] The combined blockade of these channels results in a modulation of the atrial action potential, leading to its therapeutic effects.

References

Off-Target Effects of Biphenyl Carboxamide Ion Channel Blockers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl (B1667301) carboxamide scaffold is a privileged structure in medicinal chemistry, featured in compounds targeting a diverse range of biological entities, including enzymes, G-protein coupled receptors, and ion channels. While this scaffold has proven effective in generating potent modulators of specific ion channels, a comprehensive understanding of their off-target effects is paramount for the development of safe and effective therapeutics. Off-target interactions can lead to unforeseen side effects, toxicity, or even synergistic therapeutic effects. This technical guide provides an in-depth analysis of the off-target profiles of biphenyl carboxamide ion channel blockers, focusing on quantitative data, experimental methodologies, and the signaling pathways implicated in these interactions.

Quantitative Analysis of Off-Target Interactions

A critical aspect of preclinical drug development is the systematic evaluation of a compound's selectivity. For biphenyl carboxamide ion channel blockers, this involves screening against a panel of other ion channels, receptors, and enzymes. The following tables summarize the available quantitative data on the off-target interactions of representative biphenyl carboxamide ion channel blockers.

Table 1: Off-Target Profile of a Biphenyl Carboxamide TRPV1 Antagonist (ASP8370)

A notable example of a biphenyl carboxamide developed as an ion channel antagonist is ASP8370, a potent and orally available TRPV1 antagonist.[1] While the primary focus of its development was on its TRPV1 activity for the treatment of neuropathic pain, assessment of off-target liabilities, particularly cytochrome P450 (CYP) inhibition, was crucial for its clinical progression.

| Target/Off-Target | Compound | Activity (IC50) | Fold Selectivity |

| Primary Target | |||

| TRPV1 | ASP8370 | 1.7 nM | - |

| Off-Target | |||

| CYP3A4 | ASP8370 | >30 µM | >17,600 |

Data synthesized from a study on the design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists.[1]

Experimental Protocols for Assessing Off-Target Effects

The determination of off-target activity relies on a suite of robust and validated assays. Below are detailed methodologies for key experiments cited in the characterization of biphenyl carboxamide ion channel blockers and their off-target profiles.

Automated Patch-Clamp Electrophysiology for Ion Channel Selectivity

Automated patch-clamp systems are the gold standard for assessing the activity of compounds on a wide range of ion channels with high throughput and precision.

Objective: To determine the inhibitory concentration (IC50) of a biphenyl carboxamide compound against a panel of off-target voltage-gated and ligand-gated ion channels.

Methodology:

-

Cell Preparation: Stably transfected cell lines (e.g., HEK293 or CHO cells) expressing the human isoform of the target or off-target ion channel are cultured to 70-80% confluency. On the day of the experiment, cells are harvested using an enzyme-free dissociation solution to ensure the integrity of membrane proteins.

-

Compound Preparation: The biphenyl carboxamide test compound and reference compounds are prepared as stock solutions in DMSO and serially diluted in an appropriate extracellular buffer to the desired final concentrations.

-

Electrophysiological Recording:

-

Cells are captured on a multi-well patch-clamp plate.

-

Whole-cell configuration is established, and the membrane potential is held at a holding potential appropriate for the specific ion channel being studied (e.g., -80 mV for many voltage-gated channels).

-

Baseline ion channel currents are elicited by applying a specific voltage protocol (for voltage-gated channels) or by the application of a known agonist (for ligand-gated channels).

-

The test compound is then perfused at increasing concentrations, and the effect on the ion channel current is recorded.

-

-

Data Analysis: The peak current amplitude at each compound concentration is measured and normalized to the baseline current. The resulting concentration-response data are fitted to a Hill equation to determine the IC50 value.

Workflow for Automated Patch-Clamp Electrophysiology:

References

AVE-0118: A Technical Guide for Researchers

An In-depth Examination of the Electrophysiological Properties and Therapeutic Potential of a Multi-Ion Channel Blocker

This technical guide provides a comprehensive overview of AVE-0118, a potassium channel blocker with significant potential in cardiovascular and respiratory research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, mechanism of action, and experimental data.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 498577-53-0 | [1] |

| Molecular Formula | C₃₀H₂₉N₃O₃ | [1] |

| Molecular Weight | 479.58 g/mol | [1] |

| Exact Mass | 479.2209 | [1] |

Mechanism of Action

This compound is a pharmacological agent known to interact with multiple ion channels, leading to its diverse electrophysiological effects. Its primary mechanism involves the blockade of several potassium channels, with a notable impact on the ultrarapid delayed rectifier potassium current (IKur), the transient outward current (Ito), and the acetylcholine-mediated potassium current (IK,ACh)[2][3][4].

Notably, this compound's atrial-selective effects are attributed to its potent inhibition of the Kv1.5 potassium channel, the molecular basis for IKur, which is predominantly expressed in the atria compared to the ventricles[3][4]. This selective action contributes to the prolongation of the atrial effective refractory period (ERP) without significantly affecting the QT interval, a key differentiator from other antiarrhythmic agents that may carry a risk of ventricular proarrhythmia[3][5][6].

Further research has revealed that this compound also inhibits the cardiac sodium channel SCN5A, contributing to its antiarrhythmic properties by reducing the maximum rate of rise of the action potential upstroke (Vmax)[7]. This multi-channel blocking activity underscores its complex and potentially pathology-specific effects, particularly in the context of atrial fibrillation (AF)[8].

Signaling Pathway of this compound Action

Caption: Interaction of this compound with key cardiac ion channels.

Quantitative Data

Inhibitory Concentrations (IC₅₀)

| Channel/Current | IC₅₀ (µM) | Reference |

| Kv1.5 (IKur) | 1.1 | [9] |

| Ito | 3.4 | [9] |

| IK,ACh | 4.5 | [9] |

| IKr | 8.4 | [9] |

Electrophysiological Effects in Canine Atrial Preparations

| Parameter | Condition | Effect of this compound (10 µM) | Reference |

| Effective Refractory Period (ERP) | - | Prolonged (p<0.001) | [7] |

| Action Potential Duration (APD₇₀) | - | No significant change | [7] |

| Vmax | - | Decreased by 15% (p<0.05) | [7] |

Effects on Atrial and Ventricular Refractoriness in Anesthetized Pigs

| Parameter | Dose of this compound (i.v.) | Effect | Reference |

| Atrial ERP | 0.5 and 1 mg/kg | Dose-dependent prolongation | [4] |

| Left Atrial Vulnerability (LAV) | 0.5 and 1 mg/kg | 100% inhibition | [4] |

| Corrected QT (QTc) Interval | Up to 1 mg/kg | No effect | [4] |

Experimental Protocols

In Vitro Electrophysiology in Canine Cardiac Tissue

Objective: To determine the effects of this compound on action potential parameters in isolated canine atrial and ventricular tissues.

Methodology:

-

Tissue Preparation: Right atrial and ventricular tissues are isolated from canine hearts and coronary-perfused or superfused.

-

Electrophysiological Recordings: Standard microelectrode techniques are used to record action potentials. Parameters measured include Action Potential Duration at 70% and 90% repolarization (APD₇₀, APD₉₀), Effective Refractory Period (ERP), and the maximum rate of rise of the action potential upstroke (Vmax).

-

Drug Application: this compound is added to the perfusate in a stepwise manner, with concentrations typically ranging from 5.0 to 10.0 µM. A minimum of 20 minutes is allowed at each concentration before recordings are made.

-

Data Analysis: Changes in APD, ERP, and Vmax are measured and compared to baseline control conditions. Statistical significance is determined using appropriate tests.[7]

Experimental Workflow for In Vitro Electrophysiology

Caption: Workflow for assessing this compound effects on canine cardiac tissue.

In Vivo Model of Atrial Fibrillation in Goats

Objective: To evaluate the efficacy of this compound in restoring atrial contractility after cardioversion from atrial fibrillation.

Methodology:

-

Animal Instrumentation: Goats are chronically instrumented with epicardial electrodes, a right atrial pressure transducer, and piezoelectric crystals to measure right atrial diameter.

-

Induction of Atrial Fibrillation: Atrial fibrillation is induced and maintained.

-

Cardioversion and Drug Administration: After a period of AF, cardioversion to sinus rhythm is performed. This compound is then administered intravenously.

-

Measurement of Atrial Contractility: Atrial contractility is measured and compared to baseline values before and after drug administration.

-

Electrophysiological Monitoring: Ventricular electrophysiological parameters, including the QT interval, are monitored to assess for proarrhythmic effects.[5]

Investigation of Upper Airway Collapsibility in Anesthetized Pigs

Objective: To investigate the effect of this compound on upper airway mechanoreceptors and its potential for treating obstructive sleep apnea.

Methodology:

-

Animal Preparation: Pigs are anesthetized with urethane-α-chloralose.

-

Drug Administration: A slow-release formulation of this compound is administered nasally at varying doses (e.g., 1, 3, and 10 mg per nostril). A control group receives a vehicle.

-

Measurement of Upper Airway Collapsibility: The collapsibility of the upper airway is assessed by applying negative pressure.

-

Electromyography (EMG): Genioglossus (GG) EMG activity is monitored to assess the activation of upper airway mechanoreceptors. A shift in the mechanoreceptor threshold to less negative pressures indicates sensitization.[10]

This guide synthesizes key technical data and experimental methodologies related to this compound, providing a foundation for further research and development in its therapeutic applications.

References

- 1. medkoo.com [medkoo.com]

- 2. AVE 0118, an Antiarrhythmic Drug with a Novel Action Mechanism: Block of Ikur and Ito Potassium Currents in Human Atrial Myocytes [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. AVE0118, blocker of the transient outward current (I(to)) and ultrarapid delayed rectifier current (I(Kur)), fully restores atrial contractility after cardioversion of atrial fibrillation in the goat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety of the novel atrial-selective K+-channel blocker AVE0118 in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pathology-specific effects of the IKur/Ito/IK,ACh blocker AVE0118 on ion channels in human chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Sensitization of Upper Airway Mechanoreceptors as a New Pharmacologic Principle to Treat Obstructive Sleep Apnea: Investigations with AVE0118 in Anesthetized Pigs - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of AVE-0118 in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the multichannel ion channel blocker, AVE-0118, in dimethyl sulfoxide (B87167) (DMSO). The information herein is intended to support researchers and drug development professionals in the effective handling and use of this compound in a laboratory setting. This document outlines available data on its solubility, provides general protocols for stability assessment, and details its mechanism of action through signaling pathway diagrams.

Solubility of this compound in DMSO

Table 1: Solubility Profile of this compound

| Solvent | Solubility | Remarks |

| DMSO | Soluble[1] | Quantitative limit not specified. Empirical determination is recommended. |

Stability of this compound in DMSO and Storage Recommendations

Specific stability data for this compound in DMSO, such as degradation rates under various conditions, is not publicly documented. However, general best practices for storing small molecules in DMSO can be applied to minimize degradation. The stability of compounds in DMSO can be affected by factors such as water content, temperature, and freeze-thaw cycles.

Table 2: General Stability and Recommended Storage of this compound in DMSO

| Parameter | Recommendation | Rationale |

| Storage Temperature | Long-term: -20°C or -80°C | Minimizes chemical degradation. |

| Aliquoting | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles which can degrade the compound. |

| DMSO Quality | Use anhydrous, high-purity DMSO | Water can hydrolyze susceptible compounds. |

| Container | Tightly sealed, amber glass or polypropylene (B1209903) vials | Protects from moisture and light. |

| Short-term Storage | 0 - 4°C for days to weeks[1] | Suitable for immediate experimental use. |

Experimental Protocols

Protocol for Determining Kinetic Solubility in DMSO

This protocol provides a general method for determining the kinetic solubility of a compound like this compound in an aqueous buffer after being dissolved in DMSO. This is a common requirement for in vitro biological assays.

Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer without precipitation after being introduced from a DMSO stock solution.

Materials:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well microtiter plates (UV-transparent for spectrophotometric method)

-

Pipettes and tips

-

Spectrophotometer or nephelometer

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound DMSO stock solution with the aqueous buffer.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours) to allow for equilibration.

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.

-

UV Spectrophotometry: Measure the absorbance at a wavelength where this compound has maximum absorbance. A deviation from linearity in the absorbance versus concentration plot suggests precipitation.

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Protocol for Assessing Stability in DMSO using HPLC-UV

This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over time.

Objective: To determine the degradation of this compound in DMSO under specific storage conditions.

Materials:

-

This compound DMSO stock solution (e.g., 10 mM)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column and mobile phases

-

Incubator/freezer for storage at desired temperatures

Procedure:

-

Time-Zero Analysis (T0): Immediately after preparing the fresh this compound DMSO stock solution, dilute an aliquot to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.

-

Storage: Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).

-

Time-Point Analysis: At specified time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), take an aliquot of the stored solution, dilute it in the same manner as the T0 sample, and analyze it by HPLC.

-

Data Analysis: Compare the peak area of this compound at each time point to the peak area at T0. The percentage of compound remaining can be calculated as: % Remaining = (Peak Area at Time X / Peak Area at T0) * 100 A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.

Mechanism of Action and Signaling Pathways

This compound is a multichannel ion channel blocker with a notable effect on cardiac electrophysiology. Its primary mechanism of action involves the blockade of several potassium channels, which leads to a prolongation of the atrial action potential duration and effective refractory period.

Signaling Pathway of this compound in Atrial Myocytes

Caption: Mechanism of action of this compound in atrial myocytes.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound in DMSO.

This guide provides foundational information and methodologies for working with this compound in a research setting. For critical applications, it is imperative to perform in-house validation of solubility and stability under the specific experimental conditions to be used.

References

Unraveling the Interaction: A Technical Guide to the Theoretical Binding Models of AVE-0118 to the Kv1.5 Potassium Channel

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular intricacies of the interaction between the antiarrhythmic compound AVE-0118 and the human voltage-gated potassium channel Kv1.5. Understanding the theoretical binding models of this interaction is paramount for the rational design of more potent and selective therapeutic agents targeting atrial fibrillation. This document synthesizes findings from key studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the proposed binding mechanisms.

Executive Summary

This compound is a potent blocker of the Kv1.5 channel, which is a key regulator of the cardiac action potential in the human atrium.[1][2] Theoretical models, supported by experimental data, suggest that this compound binds within the central cavity (pore) of the Kv1.5 channel.[3][4] This interaction is characterized by a "foot-in-the-door" mechanism, where the drug is thought to physically obstruct the ion conduction pathway, thereby inhibiting the flow of potassium ions.[3] Mutagenesis studies have identified several key amino acid residues within the S6 transmembrane domain and the pore helix that are crucial for the binding of this compound.[3] These findings provide a structural basis for the development of novel Kv1.5 inhibitors with improved pharmacological profiles.

Quantitative Analysis of this compound Interaction with Kv1.5

The inhibitory potency of this compound on the Kv1.5 channel has been quantified through various electrophysiological studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the efficacy of the drug.

| Parameter | Value | Cell Type | Reference |

| IC50 | 5.6 µM | Xenopus laevis oocytes | [2][3] |

| IC50 | 1.1 µM | Not specified | [5] |

| IC50 | 6.9 µM | Not specified | [1] |

Furthermore, alanine-scanning mutagenesis studies have been instrumental in identifying the specific amino acid residues that contribute to the binding of this compound. The following table summarizes the key interacting residues and the impact of their mutation on drug efficacy.

| Residue | Location | Effect of Alanine Mutation on this compound Block | Reference |

| Thr479 | Pore Helix | Significantly reduced block | [3] |

| Thr480 | Pore Helix | Significantly reduced block | [3] |

| Val505 | S6 Domain | Significantly reduced block | [3] |

| Ile508 | S6 Domain | Significantly reduced block | [3] |

| Val512 | S6 Domain | Significantly reduced block | [3] |

| Val516 | S6 Domain | Significantly reduced block | [3] |

| Ile502 | S6 Domain | Diminished drug block | [3] |

| Leu510 | S6 Domain | Diminished drug block | [3] |

Experimental Protocols

The theoretical binding models of this compound to Kv1.5 are underpinned by rigorous experimental methodologies. The following sections detail the key protocols employed in the foundational research.

Two-Microelectrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is a cornerstone for characterizing the electrophysiological effects of ion channel blockers.

Objective: To measure the inhibitory effect of this compound on Kv1.5 channel currents.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the human Kv1.5 channel.

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression in the oocyte membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a control solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The membrane potential is held at a negative potential (e.g., -80 mV) and then stepped to a depolarizing potential (e.g., +40 mV) to elicit Kv1.5 currents.

-

After recording baseline currents, the oocyte is perfused with solutions containing varying concentrations of this compound.

-

The reduction in current amplitude in the presence of the drug is measured to determine the IC50 value.

-

Alanine-Scanning Mutagenesis

This method is used to identify specific amino acid residues that are critical for drug binding.

Objective: To pinpoint the amino acid residues in the Kv1.5 channel that interact with this compound.

Methodology:

-

Site-Directed Mutagenesis: The plasmid DNA encoding the wild-type Kv1.5 channel is used as a template. Site-directed mutagenesis is performed to systematically replace individual amino acid residues in the putative binding site with alanine.

-

cRNA Synthesis: The mutated Kv1.5 DNA is transcribed into cRNA.

-

Expression and Electrophysiological Recording: The mutant cRNA is injected into Xenopus oocytes, and the inhibitory effect of this compound on the mutant channels is assessed using the TEVC technique as described above.

-

Data Analysis: The IC50 value for this compound on each mutant channel is compared to that of the wild-type channel. A significant increase in the IC50 value for a particular mutant indicates that the mutated residue is important for drug binding.

Homology Modeling and Molecular Docking

Computational methods are employed to visualize the potential binding pose of this compound within the Kv1.5 channel pore.

Objective: To generate a three-dimensional model of the this compound-Kv1.5 complex.

Methodology:

-

Homology Modeling: Since the crystal structure of the human Kv1.5 channel is not always available, a homology model is often built using the known crystal structure of a related potassium channel (e.g., the rat Kv1.2 channel) as a template.[6]

-

Ligand Preparation: The three-dimensional structure of this compound is generated and optimized.

-

Molecular Docking: Computational docking algorithms are used to predict the most favorable binding orientation of this compound within the pore of the Kv1.5 homology model. These simulations consider factors such as shape complementarity and intermolecular interactions (e.g., hydrophobic interactions, hydrogen bonds).

-

Analysis: The resulting docked poses are analyzed to identify the key amino acid residues that are in close proximity to the drug molecule, corroborating the findings from mutagenesis studies.

Visualizing the Binding Interaction

The following diagrams, generated using the DOT language, illustrate the key concepts of the this compound and Kv1.5 interaction.

Conclusion

The theoretical binding models of this compound to the Kv1.5 channel provide a detailed framework for understanding the molecular basis of its inhibitory action. The convergence of data from electrophysiological, molecular biology, and computational studies strongly supports a model where this compound acts as a pore blocker, interacting with key residues in the S6 domain and pore helix.[3] This knowledge is invaluable for the ongoing development of safer and more effective antiarrhythmic drugs targeting the Kv1.5 channel. Future research, potentially involving cryogenic electron microscopy (cryo-EM) to obtain a high-resolution structure of the drug-channel complex, will further refine these models and pave the way for precision medicine in the treatment of atrial fibrillation.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | Kv1.5 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Binding site of a novel Kv1.5 blocker: a "foot in the door" against atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

The Role of AVE-0118 in Atrial Electrophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE-0118 is a pharmacological agent investigated for its potential in the management of atrial fibrillation (AF). Its mechanism of action is characterized by the modulation of multiple cardiac ion channels, leading to a preferential effect on atrial electrophysiology. This technical guide provides an in-depth analysis of the electrophysiological properties of this compound, focusing on its molecular targets, the consequent alterations in atrial action potentials, and its antiarrhythmic effects. The information is compiled from a comprehensive review of preclinical studies, with a focus on quantitative data and experimental methodologies to support further research and development in the field of antiarrhythmic therapies.

Introduction

Atrial fibrillation remains a significant clinical challenge, and the development of atrial-selective antiarrhythmic drugs is a key area of research. The ideal therapeutic agent would effectively suppress AF without inducing ventricular proarrhythmias. This compound emerged as a compound of interest due to its distinctive profile of blocking multiple potassium channels that are predominantly expressed in the atria. This selectivity is thought to contribute to its atrial-specific electrophysiological effects, primarily the prolongation of the atrial effective refractory period (ERP).

Mechanism of Action: A Multi-Channel Blocker

This compound exerts its effects by inhibiting several key ion channels involved in cardiac repolarization and excitability. Its primary targets include the ultra-rapid delayed rectifier potassium current (I_Kur), the transient outward potassium current (I_to), and the acetylcholine-activated potassium current (I_K,ACh).[1][2][3] More recent evidence also points to a significant inhibitory effect on the cardiac sodium channel (I_Na).[2]

Signaling Pathway of this compound Action

The following diagram illustrates the primary ion channels targeted by this compound and the resulting electrophysiological consequences at the cellular level.

Quantitative Effects on Ion Channels

The inhibitory potency of this compound has been quantified across various ion channels, highlighting its multi-channel blocking properties.

| Ion Channel | Current | Species/Expression System | IC50 (μM) | Reference |

| Kv1.5 | I_Kur | Pig | 5.4 ± 0.7 | [1] |

| hKv1.5 | I_Kur | Xenopus oocytes | 6.2 ± 0.4 | [1] |

| hKv1.5 | I_Kur | CHO cells | 1.1 ± 0.2 | [1] |

| hKv4.3/KChIP2.2 | I_to | CHO cells | 3.4 ± 0.5 (integral current) | [1] |

| hERG | I_Kr | CHO cells | ~10 | [1] |

| SCN5A-WT | I_Na | HEK293 cells | - (36.5 ± 6.6% reduction at 10 μM) | [2] |

This compound demonstrates limited effects on other cardiac ion channels at a concentration of 10 μM, with approximately 10% inhibition of I_Ks, 28% inhibition of I_KATP, and 22% inhibition of L-type Ca2+ current.[1]

Impact on Atrial Electrophysiology

The multi-channel blockade by this compound translates into significant alterations in the electrophysiological characteristics of atrial tissue.

Action Potential Duration and Effective Refractory Period

A key finding is that this compound prolongs the atrial effective refractory period (ERP) more significantly than the action potential duration at 70-90% repolarization (APD_70-90), a phenomenon termed post-repolarization refractoriness.[2] This effect is attributed to its concurrent block of both potassium and sodium channels.

| Parameter | Species | Tissue | Concentration (μM) | Effect | Reference |

| ERP | Canine | Atria (Pectinate Muscle & Crista Terminalis) | 5-10 | Significant prolongation (p<0.001) | [2] |

| APD_70 | Canine | Atria (Crista Terminalis) | 5-10 | Abbreviated | [2] |

| APD_70 | Canine | Atria (Pectinate Muscle) | 5-10 | No change | [2] |

| APD_20 | Canine | Atria (Crista Terminalis) | 10 | Increased from 5±3 ms (B15284909) to 51±12 ms (p<0.001) | [2] |

| V_max | Canine | Atria | 10 | Decreased by 15% (p<0.05) | [2] |

| ERP | Canine | Ventricle | 10 | No significant change | [2] |

| APD_90 | Canine | Ventricle | 10 | No significant change | [2] |

| V_max | Canine | Ventricle | 10 | No significant change | [2] |

| Atrial ERP | Pig | Left Atrium | 1 mg/kg | 53.2 ± 6.2% increase | [4][5] |

| Atrial ERP | Pig | Right Atrium | 1 mg/kg | 27.6 ± 6.8% increase | [4][5] |

| Ventricular ERP | Pig | Left Ventricle | 1 mg/kg | No effect | [4][5] |

| QTc Interval | Pig | - | 0.5 and 1 mg/kg | No effect | [4][5] |

In the context of atrial fibrillation, particularly in the presence of acetylcholine (B1216132) which shortens the APD, this compound prolongs both APD and ERP.[2] In human atrial myocytes from patients with chronic AF (cAF), this compound was found to prolong the atrial action potential and ERP exclusively in the cAF group.[6] This pathology-specific effect is partly attributed to the inhibition of constitutively active I_K,ACh, a current that is more prominent in remodeled atria.[6]

Antiarrhythmic Efficacy

This compound has demonstrated efficacy in suppressing experimentally induced atrial fibrillation. In a canine model, it effectively suppressed acetylcholine-mediated persistent AF.[2] In a goat model of AF, this compound not only reduced the inducibility of AF but also terminated persistent AF.[7] This antiarrhythmic effect is primarily linked to the prolongation of the atrial ERP.[2]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of this compound.

Cellular Electrophysiology (Patch-Clamp)

This workflow outlines the general procedure for whole-cell patch-clamp experiments to measure ion channel currents.

-

Cell Preparation : Atrial myocytes were isolated from various species (e.g., canine, human).[2][6] For studying specific human channels, cell lines like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) were used, stably expressing the gene for the desired ion channel (e.g., hKv1.5, SCN5A).[1][2]

-

Solutions : The composition of internal (pipette) and external (bath) solutions was designed to isolate the specific ionic current of interest. For example, to record potassium currents, sodium and calcium channel blockers would be included in the external solution.

-

Voltage-Clamp Protocols : Specific voltage protocols were applied to the cell membrane to elicit and measure the activity of the target ion channels. For instance, to measure the steady-state inactivation of sodium channels, a series of pre-pulses to different voltages were applied before a test pulse.[2]

Tissue-Level Electrophysiology (Microelectrode Recordings)

-

Tissue Preparation : Isolated coronary-perfused right atrial and superfused ventricular tissue preparations from canine hearts were used.[2] Atrial trabeculae from human right atrial appendages were also utilized.[8]

-

Recording : Standard intracellular microelectrodes were used to record action potentials. Parameters such as action potential duration (APD) at various levels of repolarization (e.g., APD_20, APD_70, APD_90), maximum upstroke velocity (V_max), and resting membrane potential were measured. The effective refractory period (ERP) was determined by introducing extrastimuli at progressively shorter coupling intervals.

-

Experimental Conditions : Tissues were superfused with a physiological salt solution, oxygenated, and maintained at a constant temperature (e.g., 36.5 ± 0.5 °C).[8] The preparations were stimulated at a fixed basic cycle length.

In Vivo Animal Models

-

Species : Studies have been conducted in anesthetized pigs and goats.[4][5][7]

-

Instrumentation : Animals were instrumented for the measurement of electrocardiograms (ECG), intracardiac electrograms, and blood pressure. Epicardial electrodes were placed to determine atrial and ventricular ERPs.

-

Protocols : this compound was administered intravenously at various doses.[4][5] Atrial fibrillation was induced and maintained by rapid atrial pacing. The efficacy of this compound in preventing the induction of AF or in converting established AF to sinus rhythm was assessed.

Atrial Selectivity and Safety Profile

A significant aspect of this compound's profile is its atrial selectivity. In multiple animal models, this compound has been shown to prolong atrial ERP without significantly affecting ventricular ERP or the QT interval on the surface ECG.[1][4][5][7] This is a crucial feature for an antiarrhythmic drug, as it suggests a lower risk of inducing ventricular tachyarrhythmias, a major side effect of many existing antiarrhythmic agents. Studies in an experimental model of congestive heart failure also indicated a favorable safety profile for this compound, with no observed QTc-prolongation or arrhythmias at full doses, in contrast to other I_Kr blockers.[9]

Conclusion

This compound is a multi-channel blocking agent with a predominant effect on atrial electrophysiology. Its ability to inhibit I_Kur, I_to, I_K,ACh, and I_Na contributes to a significant prolongation of the atrial effective refractory period, which is the likely mechanism for its antiarrhythmic efficacy in preclinical models of atrial fibrillation. The atrial-selective nature of its action, with minimal effects on ventricular repolarization, underscores its potential as a safer therapeutic option for AF. While its clinical development appears to have been halted, the extensive preclinical data on this compound provide valuable insights into the principles of atrial-selective antiarrhythmic drug design and the complex interplay of ion channels in atrial arrhythmogenesis. Further research into compounds with similar multi-channel blocking profiles may pave the way for novel and safer rhythm control strategies for patients with atrial fibrillation.

References

- 1. Effects of the atrial antiarrhythmic drug AVE0118 on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Pathology-specific effects of the IKur/Ito/IK,ACh blocker AVE0118 on ion channels in human chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Pathology-specific effects of the IKur/Ito/IK,ACh blocker AVE0118 on ion channels in human chronic atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety of the novel atrial-selective K+-channel blocker AVE0118 in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Patch-Clamp Studies of AVE-0118

Audience: Researchers, scientists, and drug development professionals.

Introduction

AVE-0118 is a pharmaceutical agent investigated for its potential in the management of atrial fibrillation. Its mechanism of action primarily involves the modulation of cardiac ion channels. Understanding its electrophysiological effects at the cellular level is crucial for both efficacy and safety profiling. The whole-cell patch-clamp technique is the gold standard for characterizing the interaction of compounds like this compound with specific ion channels in cardiomyocytes. These application notes provide a detailed protocol for the in vitro assessment of this compound using the patch-clamp technique on atrial cardiomyocytes.

Mechanism of Action

This compound is a multi-ion channel blocker with a notable selectivity for channels predominantly expressed in the atria. It has been shown to block the ultra-rapidly activating delayed rectifier potassium current (IKur), the transient outward potassium current (Ito), the acetylcholine-activated potassium current (IK,ACh), and the rapid component of the delayed rectifier potassium current (IKr).[1][2][3][4] More recent studies have also highlighted its inhibitory effects on the cardiac sodium current (INa), which contributes to its atrial-selective prolongation of the effective refractory period (ERP) without significantly affecting the action potential duration (APD) at 70-90% repolarization in non-remodeled atria.[5] The drug shows good selectivity against the slow component of the delayed rectifier potassium current (IKs), the inward rectifier potassium current (IK1), and the ATP-sensitive potassium current (IKATP), as well as L-type Ca2+ channels.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on various cardiac ion channels and electrophysiological parameters.

Table 1: Inhibitory Concentrations (IC50) of this compound on Various Ion Channels

| Ion Channel | IC50 (µM) |

| Kv1.5 (IKur) | 1.1[1] |

| Ito | 3.4[1] |

| IK,ACh | 4.5[1] |

| IKr | 8.4[1] |

Table 2: Electrophysiological Effects of this compound in Canine Atrial Preparations

| Parameter | Concentration (µM) | Effect | Reference |

| Effective Refractory Period (ERP) | 5-10 | Significantly prolonged | [5] |

| Action Potential Duration at 70% (APD70) | 5-10 | No significant change in pectinate muscle; abbreviated in crista terminalis | [5] |

| Action Potential Duration at 20% (APD20) | 10 | Increased from 5±3 ms (B15284909) to 51±12 ms in crista terminalis | [5] |

| Vmax | 10 | Decreased by 15% | [5] |

| Peak INa (SCN5A-WT) | 10 | Reduced by 36.5±6.6% | [5] |

| INa Half-inactivation Voltage (V0.5) | 10 | Shifted from -89.9±0.5 mV to -96.0±0.9 mV | [5] |

Table 3: In Vivo Electrophysiological Effects of this compound in Anesthetized Pigs

| Parameter | Dose (mg/kg) | Effect | Reference |

| Left Atrial ERP | 1 | Prolonged by 49.6±4.1 ms | [4][6] |

| Right Atrial ERP | 1 | Prolonged by 37.7±9.7 ms | [4][6] |

| Corrected QT (QTc) Interval | up to 1 | No effect | [4][6] |

Experimental Protocols

This section outlines a detailed methodology for investigating the effects of this compound on atrial cardiomyocytes using the whole-cell patch-clamp technique.

Cardiomyocyte Isolation

Acutely isolated atrial cardiomyocytes from a suitable animal model (e.g., canine, rabbit, or human atrial appendages) are required.

-

Enzymatic Digestion: Tissues are minced and subjected to enzymatic digestion using a combination of collagenase and protease in a calcium-free buffer.

-

Cell Dissociation: Gentle trituration is used to dissociate the tissue into single myocytes.

-

Storage: Isolated cells are stored in a high-potassium solution at 4°C and used for recording within 8-12 hours.

Solutions and Reagents

Extracellular (Bath) Solution (Tyrode's Solution):

| Component | Concentration (mM) |

| NaCl | 126 |

| KCl | 3 |

| MgSO4 | 2 |

| CaCl2 | 2 |

| NaH2PO4 | 1.25 |

| NaHCO3 | 26.4 |

| Glucose | 10 |

Preparation Note: Prepare a 10X stock solution of NaHCO3 and another 10X stock of the remaining components. Before use, dilute to 1X, adjust osmolarity to ~290 mOsm, and bubble with 95% O2 / 5% CO2 to maintain a pH of 7.4.[7][8]

Intracellular (Pipette) Solution:

| Component | Concentration (mM) |

| K-Gluconate | 115 |

| KCl | 20 |

| NaCl | 5 |

| HEPES | 10 |

| Mg-ATP | 2 |

| GTP-Na | 0.3 |

Preparation Note: Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[7][9] Aliquot and store at -20°C. Filter through a 0.2 µm syringe filter before use.

This compound Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions in the extracellular solution to achieve the desired final concentrations for the experiment.

Patch-Clamp Recording

General Setup:

-

Use an inverted microscope equipped with a micromanipulator.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Continuously perfuse the recording chamber with the extracellular solution at a rate of 1.5-2 mL/min.[7]

-

Maintain the temperature at 36 ± 1°C for physiological relevance.[9]

Whole-Cell Configuration:

-

Approach a selected myocyte with the patch pipette while applying slight positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.[10]

-

Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.

Voltage-Clamp Protocols

To isolate and record specific ionic currents, apply specific voltage protocols and, where necessary, use pharmacological blockers for other currents.

-

IKur (Kv1.5):

-

Holding Potential: -80 mV.

-

Pre-pulse: A 100 ms step to -40 mV to inactivate Na+ channels.

-

Test Pulse: Depolarizing voltage steps from -40 mV to +50 mV in 10 mV increments for 500 ms.[11]

-

Note: IKur can be identified as a sustained outward current that is sensitive to 4-aminopyridine (B3432731) (4-AP).

-

-

Ito:

-

Holding Potential: -80 mV.

-

Test Pulse: Depolarizing steps from -40 mV to +50 mV.

-

Note: Ito is a rapidly inactivating outward current observed at the beginning of the depolarizing pulse. The peak transient outward current can be measured as the difference between the peak current and the current at the end of a 200 ms pulse.[11]

-

-

INa:

-

Holding Potential: -120 mV.

-

Test Pulse: Depolarizing steps from -90 mV to +40 mV in 5 mV increments for 50 ms.

-

Note: Use a low Na+ extracellular solution or specific blockers for K+ and Ca2+ channels to isolate INa.

-

Current-Clamp Protocol

To study the effects of this compound on the action potential morphology:

-

Switch to current-clamp mode.

-

If necessary, inject a small negative current to maintain a stable resting membrane potential of around -80 mV.[12]

-

Elicit action potentials by applying brief (2-5 ms) suprathreshold depolarizing current pulses at a constant frequency (e.g., 1 Hz).[9][12]

-

Record baseline action potentials until a steady state is reached.

-

Perfuse the chamber with the desired concentration of this compound and record the changes in APD at different repolarization levels (e.g., APD20, APD50, APD90), Vmax, and resting membrane potential.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound on atrial ion channels.

Experimental Workflow

Caption: Experimental workflow for this compound patch-clamp studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Atrial effects of the novel K(+)-channel-blocker AVE0118 in anesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]